3-Phenylcycloheptan-1-ol
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Overview
Description
3-Phenylcycloheptan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cycloalkane derivative where a phenyl group is attached to the third carbon of a cycloheptanol ring
Scientific Research Applications
3-Phenylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-phenylcycloheptanone, followed by reduction to the alcohol. The reaction conditions typically involve:
Cyclization: The precursor, 3-phenylcycloheptanone, can be synthesized through a Friedel-Crafts acylation reaction where benzene reacts with cycloheptanone in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The cycloheptanone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Phenylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-phenylcycloheptanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 3-phenylcycloheptane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-phenylcycloheptyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Phenylcycloheptanone
Reduction: 3-Phenylcycloheptane
Substitution: 3-Phenylcycloheptyl chloride
Mechanism of Action
The mechanism of action of 3-Phenylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can engage in π-π interactions, further affecting the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: Lacks the phenyl group, making it less hydrophobic and less likely to engage in π-π interactions.
3-Phenylcyclohexanol: Has a smaller ring size, which affects its conformational flexibility and reactivity.
3-Phenylcyclooctanol: Has a larger ring size, which can influence its steric interactions and overall stability.
Uniqueness
3-Phenylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with a phenyl group. This combination provides a balance between ring strain and conformational flexibility, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenylcycloheptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFIUJVBSBVHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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